

What are the chemical properties of N-Ethylacetamide-PEG1-Br

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Compound of Interest

Compound Name: N-Ethylacetamide-PEG1-Br

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N-Ethylacetamide-PEG1-Br: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Ethylacetamide-PEG1-Br is a functionalized polyethylene glycol (PEG) derivative that plays a crucial role in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature, combining a hydrophilic PEG spacer with a reactive bromide group, makes it a valuable building block for conjugating different molecular entities. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its application in targeted protein degradation.

Core Chemical Properties

N-Ethylacetamide-PEG1-Br, systematically named 2-(2-bromoethoxy)-N-ethylacetamide, is a key intermediate for synthesizing more complex molecules. While some of its physical properties are not publicly documented, its fundamental chemical characteristics are well-defined.



Property	Value
IUPAC Name	2-(2-bromoethoxy)-N-ethylacetamide
Synonyms	N-Ethylacetamide-PEG1-Br
Molecular Formula	C6H12BrNO2
Molecular Weight	210.07 g/mol
Exact Mass	209.0100
Elemental Analysis	C: 34.31%, H: 5.76%, Br: 38.04%, N: 6.67%, O: 15.23%
Purity	Typically >95%
Appearance	To be determined
Solubility	To be determined
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

For comparative context, the properties of the related parent compound, N-Ethylacetamide, are provided below. Note: These properties are not those of **N-Ethylacetamide-PEG1-Br**.

Property	Value
Molecular Formula	C4H9NO
Molecular Weight	87.12 g/mol
Melting Point	-32 °C
Boiling Point	90-92 °C at 8 mmHg
Density	0.924 g/mL at 25 °C
Refractive Index	n20/D 1.433

Reactivity and Applications



N-Ethylacetamide-PEG1-Br is primarily utilized as a PEG-based PROTAC linker.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The **N-Ethylacetamide-PEG1-Br** serves as a flexible and hydrophilic spacer that connects the target-binding ligand to the E3 ligase-binding ligand. The terminal bromide provides a reactive site for nucleophilic substitution, allowing for its conjugation to a corresponding nucleophile (e.g., an amine or thiol) on one of the binding ligands.

The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length and composition of the linker are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Representative Experimental Protocol: Synthesis

A specific, detailed experimental protocol for the synthesis of **N-Ethylacetamide-PEG1-Br** is not publicly available, as it is often offered as a custom synthesis product.[1] However, a general representative synthesis can be proposed based on established chemical transformations. The synthesis would likely involve the reaction of N-ethyl-2-hydroxyacetamide with a brominating agent or the reaction of N-ethyl-2-chloroacetamide with 2-bromoethanol under basic conditions.

Below is a representative protocol for a related transformation that illustrates the general chemistry involved in Williamson ether synthesis, a plausible route to this type of compound.

Representative Synthesis of a Bromo-PEG-Ether Linker

Materials:

- A suitable starting alcohol (e.g., a hydroxy-PEGylated precursor)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous dimethylformamide (DMF)
- A dibromo-alkane (e.g., 1,2-dibromoethane)



• Anhydrous workup and purification solvents (e.g., ethyl acetate, toluene)

Procedure:

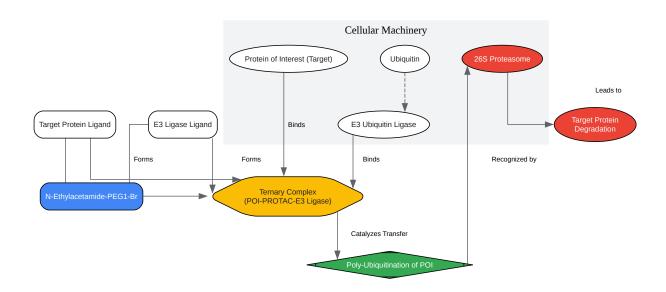
- Under an inert atmosphere (e.g., argon), a solution of the starting PEG-alcohol in anhydrous DMF is prepared.
- Sodium hydride (1.1 equivalents) is carefully added portion-wise to the solution at 0 °C. The
 mixture is stirred at room temperature for 30 minutes to ensure complete formation of the
 alkoxide.
- A large excess of the dibromo-alkane (e.g., 5-10 equivalents) is added to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield the desired bromo-PEGylated product.

Disclaimer: This is a generalized protocol and has not been optimized for the specific synthesis of **N-Ethylacetamide-PEG1-Br**. The actual synthesis may require different reagents, conditions, and purification methods.

Logical Relationships in Application

As a PROTAC linker, **N-Ethylacetamide-PEG1-Br** is a central component in the mechanism of targeted protein degradation. The following diagram illustrates the logical workflow of a PROTAC molecule in which this linker would be utilized.





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